L-703606
Description
Significance of L-703,606 OXALATE (B1200264) SALT in Modern Life Sciences and Pharmacology
The importance of L-703,606 oxalate salt in research stems from its specific chemical and pharmacological properties. As a non-peptide molecule, it offers advantages over peptide-based antagonists, such as improved stability and bioavailability. Its ability to be studied in various experimental models has made it an invaluable asset in elucidating the physiological and pathophysiological functions of the NK1 receptor. ontosight.ai
Research utilizing L-703,606 has been instrumental in exploring the involvement of the Substance P/NK1 receptor system in numerous biological processes. These include neurogenic inflammation, pain transmission, and the regulation of mood and anxiety-like behaviors. mdpi.commdpi.com Studies involving L-703,606 have helped validate the NK1 receptor as a therapeutic target, paving the way for the development of clinically relevant drugs. nih.gov
Overview of Neuropeptide Receptor Antagonism Research
Neuropeptides are a diverse family of signaling molecules that mediate a wide range of functions in the central and peripheral nervous systems. mdpi.comnih.gov They exert their effects by binding to specific receptors, many of which belong to the G protein-coupled receptor (GPCR) superfamily. mdpi.com The field of neuropeptide receptor antagonism focuses on discovering and characterizing molecules that can selectively block these interactions. nih.gov This research is crucial for understanding the roles of specific neuropeptide systems and for identifying new therapeutic strategies for neurological, inflammatory, and psychiatric disorders. mdpi.comnih.gov
A key area of this research has been the tachykinin family of neuropeptides, which includes Substance P (SP). mdpi.com SP is a primary mediator of pro-inflammatory and nociceptive signals through its high-affinity interaction with the NK1 receptor. mdpi.comnih.gov The development of selective NK1 receptor antagonists like L-703,606 represents a major achievement in this field, allowing for precise modulation of this pathway. nih.gov
L-703,606 OXALATE SALT as a Key Research Tool in Tachykinin Neurokinin-1 Receptor Studies
L-703,606 oxalate salt is distinguished by its high potency and remarkable selectivity for the human NK1 receptor over other tachykinin receptors (NK2 and NK3) and a host of other receptor types. targetmol.comtermedia.pl This selectivity is critical for research, as it allows scientists to isolate the effects of NK1 receptor blockade without confounding off-target activities. nih.gov
In in vitro studies, L-703,606 effectively inhibits the binding of Substance P to the NK1 receptor and blocks subsequent intracellular signaling events, such as the mobilization of calcium. nih.gov In in vivo animal models, the compound has been used to probe the function of the NK1 receptor in complex physiological processes. For example, its administration has been shown to attenuate behaviors associated with pain and inflammation, providing direct evidence for the NK1 receptor's role in these conditions. nih.gov It has also been employed in studies of neuroinflammation and neuronal damage in models of conditions like Lyme neuroborreliosis. nih.gov Furthermore, research has shown L-703,606 can block the pacemaking activity of certain neurons, highlighting its utility in investigating fundamental neurophysiology. elifesciences.org
Data Tables
Table 1: Chemical Properties of L-703,606 Oxalate Salt
| Property | Value |
|---|---|
| Alternate Name | cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine oxalate salt scbt.com |
| Molecular Formula | C27H29IN2 · C2H2O4 scbt.com |
| Molecular Weight | 598.5 g/mol (anhydrous basis) sigmaaldrich.com |
| CAS Number | 351351-06-9 sigmaaldrich.comsigmaaldrich.com |
Table 2: Research Findings on the Inhibitory Activity of L-703,606
| Research Area | Finding |
|---|---|
| Receptor Binding | Potently inhibits Substance P binding to the NK1 receptor with a high degree of selectivity. termedia.pl |
| Cellular Signaling | Blocks Substance P-induced calcium mobilization and the activation of mitogen-activated protein kinase (MAPK). nih.gov |
| Inflammatory Models | Reduces inflammatory cytokine release and suppresses edema in preclinical models. medkoo.com |
| Neurophysiology | Attenuates heat hyperalgesia in animal models of persistent inflammation by acting within the rostral ventromedial medulla. nih.gov |
| Neuroinflammation | Curbs inflammatory responses and apoptosis in ex vivo and in vitro models of Lyme neuroborreliosis. nih.gov |
Compound Names Mentioned
Table 3: List of Compounds
| Compound Name |
|---|
| L-703,606 oxalate salt |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTYZVXORBNLB-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162704 | |
| Record name | L 703606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144425-84-3 | |
| Record name | L 703606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 703606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of L 703 606 Oxalate Salt
Quantitative Receptor Binding Profile
Assessment of Affinity and Potency for Neurokinin-1 Receptors
L-703,606 demonstrates high affinity for the human neurokinin-1 (NK1) receptor. In studies using cloned human NK1 receptors expressed in Chinese hamster ovary (CHO) cells, L-703,606 inhibited the binding of the radiolabeled substance P analog, ¹²⁵I-Tyr⁸-substance P, with an IC₅₀ of 2 nM. nih.gov The dissociation constant (Kd) for [¹²⁵I]L-703,606 binding to these receptors was determined to be 0.3 nM, indicating a single class of high-affinity binding sites. nih.gov Another study reported a Ki value of 0.087 ± 0.016 µM for L-703,606 oxalate (B1200264) in inhibiting the binding of a radiolabeled C-terminal substance P analogue. termedia.pl
Table 1: Affinity and Potency of L-703,606 for NK1 Receptors
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ | 2 nM | Inhibition of ¹²⁵I-Tyr⁸-substance P binding in human NK1/CHO cell membranes nih.gov |
| Kd | 0.3 nM | [¹²⁵I]L-703,606 binding to human NK1/CHO cell membranes nih.gov |
| Ki | 0.087 ± 0.016 µM | Inhibition of radiolabeled C-terminal substance P analogue binding termedia.pl |
Comparative Analysis of Binding with Endogenous Ligands (e.g., Substance P)
The binding of L-703,606 to the NK1 receptor is competitively inhibited by the endogenous ligand, Substance P (SP). nih.gov In competitive binding assays, SP was found to inhibit the binding of [¹²⁵I]L-703,606 to two distinct sites on the NK1 receptor. nih.gov Approximately 65% of the receptor sites exhibited high affinity for SP with a Kd of 0.04 ± 0.03 nM, while the remaining 35% showed lower affinity with a Kd of 1.5 ± 0.7 nM. nih.gov This suggests that L-703,606 and Substance P compete for binding to the NK1 receptor, a key aspect of its antagonistic function.
Evaluation of Selectivity Across Neurokinin Receptor Subtypes (NK1, NK2, NK3)
L-703,606 exhibits significant selectivity for the NK1 receptor over other neurokinin receptor subtypes, namely NK2 and NK3. nih.gov Studies have shown that L-703,606 has a more than 200-fold greater selectivity for the NK1 receptor compared to the NK3 receptor. This high selectivity is a crucial characteristic, as it minimizes off-target effects and contributes to its specific pharmacological profile. nih.gov Another NK1 receptor antagonist, L-732,138, for comparison, demonstrates a 1000-fold selectivity for NK1 receptors over NK2 and NK3 receptors. nih.gov
Functional Antagonism in Receptor Systems
Inhibition of Ligand-Induced Receptor Activation
L-703,606 acts as a competitive antagonist, effectively blocking the physiological actions initiated by the binding of Substance P to the NK1 receptor. nih.gov This has been demonstrated in functional assays where L-703,606 inhibits SP-induced inositol (B14025) phosphate (B84403) generation with a Kb of 29 nM. nih.gov By occupying the receptor binding site, L-703,606 prevents the conformational changes in the receptor that are necessary for signal transduction, thereby inhibiting the cellular responses normally triggered by Substance P. scbt.com
Modulation of G-Protein Coupling and Downstream Signaling
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like Substance P, couples to G-proteins to initiate downstream signaling cascades. scbt.commedchemexpress.com The binding of Substance P to the NK1 receptor can be influenced by the G-protein coupling state of the receptor. nih.gov The addition of a non-hydrolyzable GTP analog, guanylyl-5'-(beta, gamma-imido)diphosphate (Gpp(NH)p), which uncouples G-proteins from the receptor, shifts the majority of the NK1 receptors to a lower affinity state for Substance P. nih.gov However, Gpp(NH)p does not affect the dissociation rate of the antagonist [¹²⁵I]L-703,606. nih.gov This indicates that the antagonist's binding is not sensitive to the G-protein coupling state of the receptor, a characteristic often observed with non-peptide antagonists of GPCRs. nih.gov By blocking the receptor, L-703,606 prevents the G-protein activation and the subsequent downstream signaling pathways that are typically initiated by Substance P. scbt.com
Investigations into Allosteric Modulation of Neurokinin Receptors
L-703,606 is characterized as a potent and selective competitive antagonist of the neurokinin-1 (NK1) receptor, meaning it directly competes with endogenous ligands like Substance P (SP) for binding at the primary (orthosteric) site. sigmaaldrich.com While not an allosteric modulator itself, its well-defined competitive binding profile makes it a critical tool in research investigating the allosteric modulation of neurokinin receptors. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, altering the receptor's affinity or efficacy for the endogenous ligand. termedia.plresearchgate.net
Research into the kinetic binding profiles of ligands at the NK1 receptor highlights the different mechanisms at play. The affinity and potency of orthosteric ligands are often driven by high association rate constants (kon). researchgate.net In contrast, positive allosteric modulators typically function by decreasing the dissociation rate constant (koff) of the orthosteric agonist, which can lead to a prolonged cellular response. researchgate.net
Studies have used L-703,606 to probe the binding sites of other ligands. For instance, in an experiment with a radiolabeled C-terminal substance P analogue, L-703,606 oxalate demonstrated the highest affinity for displacing the radioligand, with an inhibitory constant (Ki) of 0.087 ± 0.016 µM. termedia.pl This potent displacement confirms its interaction at the orthosteric site. In the same study, the unusual behavior of an NK-2 agonist, which seemed to increase radioligand binding, suggested a potential positive allosteric modulation mechanism, highlighting how antagonists like L-703,606 can be used to differentiate between binding sites and mechanisms. termedia.pl The finding that an NK-3 antagonist did not compete with the radioligand further supported the hypothesis that distinct binding sites or receptor conformations were involved, a key concept in allosteric modulation research. termedia.pl
| Ligand Type | Binding Site | Primary Mechanism of Action | Effect on Orthosteric Agonist Binding | Example/Tool |
|---|---|---|---|---|
| Competitive Antagonist | Orthosteric | Directly blocks the endogenous ligand from binding. | Reduces agonist binding by occupying the same site. | L-703,606 |
| Positive Allosteric Modulator (PAM) | Allosteric | Increases the affinity and/or efficacy of the endogenous ligand. | Enhances agonist binding, often by decreasing the dissociation rate (koff). researchgate.net | Hypothetical ligands investigated using tools like L-703,606. termedia.pl |
Localization and Distribution of Neurokinin-1 Receptors in Relation to L-703,606 OXALATE SALT Action
The therapeutic and experimental actions of L-703,606 oxalate salt are intrinsically linked to the anatomical distribution of the Neurokinin-1 (NK1) receptor. The NK1 receptor is widely expressed in both the central and peripheral nervous systems, as well as on various other cells, including those of the immune system. researchgate.netmdpi.com The effectiveness of L-703,606 as an antagonist has been demonstrated in specific regions where NK1 receptors are highly concentrated and functionally relevant.
In the spinal cord, NK1 receptors are densely located in specific layers of the dorsal horn, including laminae I, IIo, and X. nih.govjneurosci.org Studies using spinal cord slices have shown that L-703,606 can abolish the internalization of NK1 receptors induced by Substance P or by high-frequency dorsal root stimulation. nih.govjneurosci.org This action is significant because NK1 receptor internalization is a key step in the signaling cascade that contributes to central sensitization and pain transmission. The antagonist's ability to block this process in specific laminae of the dorsal horn underscores the receptor's role in modulating nociceptive signals at the spinal level. jneurosci.org
The rostral ventromedial medulla (RVM), a key area in the brainstem for descending pain modulation, also contains a high concentration of NK1 receptors. nih.gov Microinjection of L-703,606 into the RVM was shown to attenuate the antinociceptive effects of Substance P and reverse heat hyperalgesia in a persistent inflammatory pain model. nih.gov This indicates that NK1 receptor activation in the RVM by endogenous SP plays a critical, pronociceptive role following tissue injury. nih.gov
Furthermore, NK1 receptors are expressed in ocular tissues. mdpi.com In animal models of allergic conjunctivitis, the antagonist L-703,606 was found to significantly reduce ocular redness and was associated with decreased levels of Substance P in tear fluids. mdpi.com In murine macrophages, L-703,606 was able to block Neurokinin A (NKA)-induced NF-κB activity and subsequent chemokine expression, demonstrating the presence and functional relevance of NK1 receptors on immune cells involved in inflammatory processes. physiology.org
| Anatomical Location | Experimental Context/Model | Observed Action of L-703,606 | Reference |
|---|---|---|---|
| Spinal Cord Dorsal Horn (Laminae I, IIo, X) | Spinal cord slices with SP or dorsal root stimulation. | Abolished the internalization of NK1 receptors. | nih.govjneurosci.org |
| Rostral Ventromedial Medulla (RVM) | Rats with inflammatory nociception (CFA model). | Attenuated SP-induced antinociception and reversed heat hyperalgesia. | nih.gov |
| Ocular Tissues | Animal model of allergic conjunctivitis. | Reduced ocular redness and suppressed inflammatory markers. | mdpi.com |
| Murine Macrophages | In vitro cell culture. | Inhibited NKA-induced NF-κB activation and chemokine production. | physiology.org |
| Peri-wound and Jejunal Tissues | Rat model of deep partial-thickness scald. | Mitigated vascular permeability and reduced tissue edema. | nih.gov |
Elucidation of the Mechanism of Action of L 703 606 Oxalate Salt
Selective Neurokinin-1 Receptor Antagonism
The principal mechanism of L-703,606 is its function as a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin receptor and G-protein coupled receptor (GPCR) families. sigmaaldrich.comscbt.commedchemexpress.commedchemexpress.com This antagonistic action is characterized by its high affinity and specificity for the NK1 receptor, with little to no significant activity at other neurokinin receptors like NK2 or NK3. medchemexpress.com The selectivity of L-703,606 for the NK1 receptor is a key feature of its pharmacological identity. scbt.com Its intricate molecular structure, featuring a cis-2-(diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine backbone, allows for specific binding interactions within the receptor's active site. scbt.com
L-703,606 functions by competitively inhibiting the binding of Substance P (SP), the endogenous primary ligand for the NK1 receptor. nih.gov Substance P is an 11-amino acid neuropeptide that plays a crucial role in neurotransmission, particularly in pathways related to pain and inflammation. frontiersin.org By occupying the receptor binding site, L-703,606 effectively prevents SP from binding and initiating the downstream signaling cascade. scbt.com
Research has quantified the high affinity of this blockade. L-703,606 demonstrates a potent ability to displace SP binding, with studies reporting an IC50 value of 2 nM and a dissociation constant (Kd) of 0.3 nM. In studies on inflammatory bowel disease, L-703,606, along with other non-peptide antagonists, abolished the binding of radiolabeled Substance P to NK1 receptors expressed on intestinal lymphoid aggregates and blood vessels. nih.gov This competitive antagonism has been shown to counteract various SP-induced effects, such as the upregulation of genes associated with tumor invasion and the stimulation of cell proliferation. medkoo.commdpi.comresearchgate.net The interaction is believed to occur near key residues within the transmembrane domains of the NK1 receptor that are also crucial for SP binding. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| IC50 (Inhibits SP binding) | 2 nM | |
| Kd (Dissociation Constant) | 0.3 nM | |
| Ki (Inhibitory Constant vs. [3H]-KFFGLM-NH2) | 0.087 ± 0.016 µM | termedia.pl |
By blocking Substance P's action at the NK1 receptor, L-703,606 modulates a wide array of physiological processes. The NK1 receptor system is integral to pain perception, inflammatory responses, stress, and gastric acid secretion. medchemexpress.com Consequently, antagonism by L-703,606 has been shown to influence these functions.
Inflammation and Pain: The compound can modulate inflammatory processes and reduce pain signaling pathways. For instance, in models of ocular inflammation, L-703,606 reduced redness, suppressed blood vessel dilation, and decreased the infiltration of inflammatory cells. medkoo.com It also reverses heat hyperalgesia in models of persistent inflammatory pain. nih.gov
Aggression: Studies in animal models have shown that aggressive encounters activate neurons that express NK1 receptors. nih.gov Blockade of these receptors by L-703,606 was found to decrease specific forms of violent attacks, suggesting the NK1 system is involved in controlling aggressiveness. nih.gov
Tumor Biology: The Substance P/NK1 receptor system is implicated in promoting tumor growth, invasion, and angiogenesis. mdpi.com L-703,606 has been shown to block these pro-tumorigenic mechanisms in certain cancer models. mdpi.com
Bone Metabolism: The SP/NK1 receptor system also plays a role in bone remodeling. frontiersin.org In one study, treatment with L-703,606 in mice led to an increase in the number of osteoclasts (cells that break down bone) and a decrease in osteoblasts (cells that form new bone), suggesting that SP signaling is important for maintaining bone mass. frontiersin.org
Inhibition of Neurokinin-1 Release from Neurons
Some evidence suggests that the mechanism of L-703,606 may extend beyond receptor-level antagonism. One source reports that L-703,606 inhibits the release of neurokinin-1 (Substance P) from neurons. biosynth.com However, the predominant body of research focuses on its role as a receptor antagonist that blocks the action of already released SP. jneurosci.orgnih.gov For example, studies on the spinal cord show that the release of SP from primary afferent terminals is frequency-dependent and can be triggered by the activation of NMDA receptors. jneurosci.orgnih.gov In these experiments, L-703,606 abolished the internalization of the NK1 receptor that occurs following its activation by the released SP, confirming its role in blocking the receptor's response to the neurotransmitter. jneurosci.orgnih.gov Therefore, while the potential for L-703,606 to inhibit SP release is noted, its most extensively documented action is the blockade of the NK1 receptor itself.
Ancillary Modulation of L-Type Calcium Channels and Associated Pathways
L-703,606 has also been described as an L-type calcium channel blocker. biosynth.com L-type calcium channels (LTCCs) are voltage-gated channels critical for processes like neurotransmitter release and synaptic plasticity. nih.govnih.govfrontiersin.org The activation of the NK1 receptor by Substance P is known to trigger intracellular signaling cascades that include the mobilization of intracellular calcium. medchemexpress.com By blocking the NK1 receptor, L-703,606 indirectly prevents this downstream calcium signaling. researchgate.net
The direct action as an LTCC blocker is less substantiated across the literature compared to its NK1 antagonism. Often, effects on calcium are observed as a consequence of NK1 receptor blockade. For instance, in one study, the antinociceptive (pain-reducing) effect induced by Substance P was antagonized by L-703,606, and this entire signaling cascade was shown to involve other receptors that modulate calcium, such as mGlu₅Rs. nih.gov Furthermore, long-term potentiation (LTP), a process crucial for memory, can be blocked by both the L-type calcium channel blocker nimodipine (B1678889) and by the NK1 receptor antagonist L-703,606, suggesting a convergence of these pathways rather than a direct, singular action of L-703,606 on LTCCs. scispace.com Thus, while L-703,606 clearly modulates cellular calcium-dependent pathways, this is primarily understood as a downstream consequence of its potent and selective NK1 receptor antagonism.
Preclinical Efficacy and Investigational Studies of L 703 606 Oxalate Salt
Research in Models of Pain Pathophysiology
The analgesic potential of L-703,606 oxalate (B1200264) salt has been explored in several preclinical models of pain, particularly those involving an inflammatory component.
Assessment of Analgesic Potential in Inflammatory Pain Models
In models of inflammatory pain, L-703,606 has demonstrated the ability to reduce pain-related behaviors. For instance, in a rat model of persistent inflammatory nociception induced by Complete Freund's Adjuvant (CFA), microinjection of L-703,606 into the rostral ventromedial medulla (RVM) reversed heat hyperalgesia. nih.gov This suggests a central mechanism of action in modulating inflammatory pain. Furthermore, studies in rats with induced inflammatory pain have shown that the administration of L-703,606 led to a decrease in pain behaviors when compared to control groups, highlighting its potential as an analgesic agent.
Suppression of Nociceptive Responses in Animal Models
L-703,606 has been shown to suppress nociceptive responses in various animal models. In mice, it has been found to suppress pain responses by inhibiting the production of chemokines. biosynth.com Studies have also demonstrated its ability to inhibit spontaneous neuronal activity in dorsal root ganglia cells. biosynth.com In a study investigating stress-induced analgesia, the administration of L-703,606, a selective NK1 receptor antagonist, was able to suppress the antinociceptive effect of neuropeptide S. nih.gov Furthermore, in a model of long-term potentiation at C-fibre synapses, which is a mechanism of pain amplification, blocking spinal NK1 receptors with L-703,606 not only fully blocked the induction of this potentiation but led to long-term depression of C-fibre evoked field potentials. springermedizin.de
Table 1: Effect of L-703,606 on Nociceptive Responses in Preclinical Models
| Model | Species | Key Finding | Reference |
|---|---|---|---|
| Complete Freund's Adjuvant (CFA)-induced heat hyperalgesia | Rat | Reversed heat hyperalgesia upon microinjection into the rostral ventromedial medulla. | nih.gov |
| Stress-induced analgesia | Mouse | Suppressed the antinociceptive effect of neuropeptide S. | nih.gov |
| Long-term potentiation at C-fibre synapses | Rat | Blocked induction of long-term potentiation and induced long-term depression. | springermedizin.de |
Studies in Neuroinflammation and Peripheral Inflammatory Responses
The anti-inflammatory properties of L-703,606 oxalate salt have been investigated in the context of both central and peripheral inflammation.
Attenuation of Inflammatory Processes and Associated Behaviors
L-703,606 has been shown to attenuate inflammatory processes in various models. In a murine model of burn-induced acute lung injury, administration of L-703,606 significantly reversed pulmonary inflammation and injury. aai.org This was associated with a reduction in the influx of polymorphonuclear leukocytes and decreased microvascular permeability and edema. aai.org In a model of Lyme neuroborreliosis, co-incubation of central nervous system (CNS) tissues and peripheral nervous system (PNS) cells with L-703,606 attenuated bacterially induced increases in inflammatory cytokine and chemokine production and reduced apoptosis levels of neural cells. nih.gov Furthermore, in a model of experimental allergic red eye in guinea pigs, topical treatment with L-703,606 reduced ocular redness, suppressed conjunctival blood vessel dilation, and decreased eosinophil and neutrophil infiltration. medkoo.com
Inhibition of Chemokine Production and Modulation of Chemokine Receptor Expression
L-703,606 has been demonstrated to inhibit the production of key inflammatory chemokines. In a murine model of burn-induced acute lung injury, L-703,606 significantly suppressed the levels of macrophage inflammatory protein-2 (MIP-2) and macrophage inflammatory protein-1 alpha (MIP-1α). aai.org In a study on murine macrophages, L-703,606 inhibited neurokinin A-induced production of MIP-2 and monocyte chemoattractant protein-1 (MCP-1). physiology.org Furthermore, in a model of Lyme neuroborreliosis, L-703,606 significantly reduced the production of the chemokines CXCL8 and CCL2 in both CNS tissues and PNS cells exposed to Borrelia burgdorferi. nih.gov While direct evidence on the modulation of chemokine receptor expression by L-703,606 is less explicitly detailed in the provided search results, its ability to inhibit chemokine production points towards a significant modulatory role in the chemokine-receptor network, which is crucial for leukocyte migration during inflammation. mdpi.com
Table 2: Effect of L-703,606 on Inflammatory Mediator Production
| Model | Key Inflammatory Mediators Inhibited | Species/Cell Type | Reference |
|---|---|---|---|
| Burn-induced acute lung injury | MIP-2, MIP-1α | Mouse | aai.org |
| Neurokinin A-stimulated macrophages | MIP-2, MCP-1 | Mouse | physiology.org |
| Lyme neuroborreliosis (B. burgdorferi exposure) | CXCL8, CCL2 | Rhesus macaque (CNS and PNS cells) | nih.gov |
Impact on Edema Formation in Specific Tissue Injury Models
The ability of L-703,606 to reduce edema formation has been observed in specific tissue injury models. In a rat model of burn-induced edema, L-703,606 was found to reduce foot edema by 45%. This effect was correlated with a decrease in Substance P immunoreactivity in intestinal tissues. In the context of burn-induced acute lung injury in mice, L-703,606 also demonstrated a significant reduction in pulmonary edema, as evidenced by decreased lung wet-to-dry weight ratios. aai.org
Investigations in Other Physiological Systems
The non-peptide compound L-703,606 is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. medchemexpress.comglpbio.com This characteristic allows it to be a valuable investigational tool in various physiological systems where the NK1 receptor and its primary ligand, Substance P, play a regulatory role. Preclinical studies have explored its effects beyond its primary applications, revealing its influence on gastric secretion, taste modulation, and neuronal excitability in specific ganglia.
L-703,606 oxalate salt has been utilized in research to investigate the complex mechanisms underlying gastric acid secretion. medchemexpress.comglpbio.comchemicalbook.com Its function as a selective NK1 receptor antagonist makes it a suitable tool for elucidating the involvement of the Substance P/NK1 pathway in modulating acid release.
In preclinical research, L-703,606 is used to block NK1 receptors, thereby isolating and studying the effects of other signaling systems on gastric function. For example, studies have been designed to understand the role of neuropeptide receptor systems in gastric acid secretion mediated by the vanilloid VR1 receptor (now known as TRPV1) in the brain. medchemexpress.comglpbio.comantpedia.com By antagonizing the NK1 receptor with L-703,606, researchers can determine whether a physiological response is dependent on or influenced by the activation of this specific pathway.
Investigations in amphibian models have demonstrated that L-703,606 plays a significant role in modulating the electrical properties of taste receptor cells by blocking the effects of efferent nerve stimulation. oup.com The parasympathetic efferent nerve fibers that innervate taste buds are thought to use Substance P as a transmitter, which acts on NK1 receptors on taste cells to alter their membrane potential. oup.comnih.govnih.gov
In studies on frog taste cells, electrical stimulation of parasympathetic nerves under certain conditions induces biphasic slow responses—a slow depolarizing potential (DP) followed by a slow hyperpolarizing potential (HP). nih.gov The application of L-703,606 was found to completely and dose-dependently block both the slow DP and slow HP components of this response. oup.comnih.gov This finding suggests that these nerve-induced potential changes in taste cells are mediated by the activation of NK1 receptors. oup.comnih.gov Further research showed that blocking these efferent signals with L-703,606 led to a reduction in the mean resting membrane potential of taste cells, indicating that a tonic, hyperpolarizing signal from these nerves is normally present. scispace.com
These studies collectively use L-703,606 as a pharmacological tool to confirm that Substance P, acting via NK1 receptors, is a key neuromodulator of taste cell excitability. oup.comscispace.comoup.com
Table 1: Effect of L-703,606 on Frog Taste Cell Potentials
| Experimental Condition | Effect of L-703,606 Application | Inferred Mechanism of Action | Reference |
|---|---|---|---|
| Parasympathetic Nerve Stimulation-Induced Biphasic Slow Potentials (DP and HP) | Complete and dose-dependent block of both slow DP and slow HP components. | Antagonism of postsynaptic NK1 receptors on the taste cell membrane. | oup.comnih.gov |
| Tonic Parasympathetic Efferent Activity | Reduced the hyperpolarized resting membrane potential of taste cells toward a more depolarized level. | Blocked the tonic hyperpolarizing influence mediated by Substance P release from efferent nerve fibers. | scispace.com |
| Parasympathetic Nerve Stimulation-Induced Slow Depolarizing Potentials (DPs) under Hypoxia | Completely blocked the slow DPs. | Antagonism of NK1 receptors, preventing the postsynaptic response to Substance P released from nerve terminals. | nih.gov |
L-703,606 has been shown to modulate the spontaneous firing of neurons in specific central and peripheral ganglia, primarily through its antagonism of NK1 receptors or, in some contexts, through off-target effects on other ion channels like the sodium leak channel (NALCN). biosynth.comnih.govbiorxiv.org
Dorsal Root Ganglia (DRG): In sensory neurons of the DRG, L-703,606 has been found to inhibit spontaneous neuronal activity. biosynth.com Pathological pain states can be associated with spontaneous, irregular depolarizing fluctuations of the membrane potential (DSFs) in nociceptive DRG neurons. nih.govfrontiersin.org In studies of mouse nociceptors, L-703,606 was used as a non-specific inhibitor and was observed to decrease both the amplitude and frequency of these spontaneous depolarizing events, suggesting an influence on the channels that drive this pathological excitability. nih.govfrontiersin.org
Substantia Nigra (SNc) and Ventral Tegmental Area (VTA): In studies of dopaminergic (DA) neurons in the substantia nigra, L-703,606 was identified as a potent blocker of the NALCN channel, which, along with the TRPC3 channel, is crucial for driving the autonomous pacemaking of these neurons. nih.govbiorxiv.orgbiorxiv.org Application of L-703,606 completely inhibited the spontaneous tonic firing of SNc DA neurons. nih.govbiorxiv.org This effect could be gradually reversed by injecting a compensatory current into the neuron, confirming the compound's role in blocking a fundamental pacemaking conductance. nih.gov Similarly, in DA neurons of the medial ventral tegmental area (medVTA), L-703,606 significantly reduced the spontaneous firing rate. researchgate.netnih.gov These findings highlight the compound's utility in dissecting the specific ion channels that contribute to the intrinsic excitability and pacemaking of neurons within these critical brainstem ganglia. nih.govnih.gov
Table 2: Investigational Effects of L-703,606 on Spontaneous Neuronal Firing
| Ganglion/Neuron Type | Observed Effect of L-703,606 | Quantitative Finding | Putative Target | Reference |
|---|---|---|---|---|
| Substantia Nigra (SNc) Dopaminergic Neurons | Inhibition of spontaneous firing (pacemaking). | Application of 10 µM L-703,606 completely inhibited spontaneous firing. | NALCN Channel | nih.gov |
| Medial Ventral Tegmental Area (medVTA) Dopaminergic Neurons | Reduction in spontaneous firing rate. | Application of 10 µM L-703,606 reduced the spontaneous firing rate by 48.59%. | NALCN Channel | researchgate.net |
| Dorsal Root Ganglia (DRG) Nociceptors | Inhibition of spontaneous activity and depolarizing fluctuations. | Decreased the frequency of larger depolarizing spontaneous fluctuations (DSFs) by 54.8%. | Multiple channels, including NALCN | biosynth.comnih.gov |
Cellular and Molecular Investigations of L 703 606 Oxalate Salt
Modulation of Neuronal Excitability and Spontaneous Firing
The excitability of neurons and their tendency to fire spontaneously are fundamental to nervous system function and are tightly regulated by a variety of ion channels. nih.govnih.gov L-703,606 has been shown to influence these properties, primarily through its interaction with the two-pore domain potassium (K2P) channel K2P18.1, also known as TRESK. nih.govwikipedia.org
K2P18.1 channels are major contributors to the background "leak" potassium current in dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons. nih.gov This current is crucial for setting the resting membrane potential and, consequently, for regulating neuronal excitability. Research identified L-703,606 as a modulator of K2P18.1 channel activity in a screening assay using HEK293 cells expressing the human channel. nih.gov By affecting K2P18.1, L-703,606 can alter the baseline membrane potential, making neurons more or less likely to reach the threshold for firing an action potential. This mechanism provides a basis for its observed ability to inhibit spontaneous neuronal activity in DRG cells. nih.gov The dorsal root ganglia are a critical site for the processing of sensory information, and modulation of neuronal excitability within the DRG can have significant effects on nociceptive signaling. nih.govmdpi.com
Impact on Cellular Adhesion Processes (e.g., Neutrophil Adhesion)
Cellular adhesion is a critical process in the inflammatory response, enabling leukocytes to migrate from the bloodstream to sites of injury or infection. nih.gov L-703,606 has been demonstrated to interfere with this process, particularly the adhesion of neutrophils, by blocking the pro-adhesive effects of Substance P (SP).
SP, acting through the NK1 receptor, promotes the adhesion of neutrophils (polymorphonuclear leukocytes, PMNs) to vascular endothelial cells. nih.govnih.gov In a key in vitro study using human PMNs and human umbilical vein endothelial cells (HUVEC), L-703,606 was shown to potently antagonize SP-induced neutrophil adhesion. The pro-adhesive effects of SP involve the activation of the adhesion molecules LFA-1 (Lymphocyte Function-Associated Antigen 1) and OKM-1 (a component of Mac-1 integrin). nih.govnih.gov
At a concentration of 10⁻⁶ M, L-703,606 completely abolished the adhesion induced by a femtomolar (10⁻¹⁵ M) concentration of SP. nih.govnih.gov At a higher, nanomolar (10⁻¹⁰ M) concentration of SP, the same concentration of L-703,606 provided significant, though incomplete, inhibition. nih.govnih.gov Further research in animal models of sepsis has shown that administration of L-703,606 can attenuate the upregulation of the adhesion molecules ICAM-1 and VCAM-1 on vascular endothelial cells in the liver and lungs, further highlighting its role in modulating inflammatory cell trafficking. mdpi.com
| SP Concentration | L-703,606 Concentration | Observed Effect on Adhesion | Reference |
|---|---|---|---|
| 10-15 M | 10-6 M | Complete abolishment | nih.govnih.gov |
| 10-10 M | 10-6 M | 56 ± 5% inhibition | nih.govnih.gov |
Studies on Specific Cell Populations (e.g., Dorsal Root Ganglia Cells, Pancreatic Ductal Cells)
The effects of L-703,606 have been investigated in specific cell types to understand its physiological impact.
Dorsal Root Ganglia (DRG) Cells: As mentioned previously, DRG neurons are a key site of action for L-703,606 due to the high expression of its molecular targets. The compound's ability to modulate K2P18.1 channels, which are primarily found in these sensory neurons, directly implicates it in the regulation of DRG cell function. nih.gov By altering the background potassium currents, L-703,606 can influence pain signaling pathways that originate in these peripheral neurons. nih.govnih.gov
Pancreatic Ductal Cells: Research has explored the role of SP and its NK1 receptor in the pancreas. A study by Zhang et al. demonstrated that SP promotes the proliferation of adult rat pancreatic ductal cells. nih.govfrontiersin.org This proliferative effect was shown to be mediated by the NK1 receptor, as L-703,606 effectively blocked the SP-induced stimulation of proliferation. nih.govfrontiersin.org In this study, the percentage of proliferating cells, identified by the marker Ki67, was significantly reduced by L-703,606 in the presence of SP. frontiersin.org
| Treatment Group | Percentage of Ki67-Positive Cells (%) | Reference |
|---|---|---|
| Control | 16.17 ± 1.04 | frontiersin.org |
| Substance P (10-1 µM) | 21.34 ± 1.89 | frontiersin.org |
| Substance P + L-703,606 | 16.17 ± 1.04 | frontiersin.org |
Analysis of Signal Transduction Pathways Affected by L-703,606 OXALATE (B1200264) SALT
The cellular effects of L-703,606 are a direct consequence of its interaction with specific molecular targets and the subsequent modulation of intracellular signal transduction pathways.
NK1 Receptor-Mediated Pathways: The NK1 receptor is a G-protein coupled receptor (GPCR). nih.govmdpi.com When activated by SP, it initiates a cascade of intracellular events. By blocking this receptor, L-703,606 inhibits these downstream pathways. In pancreatic ductal cells, the proliferative effects of SP are mediated through the NK1 receptor and involve the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org Treatment with SP was shown to decrease levels of GSK-3β (Glycogen synthase kinase 3 beta) and increase levels of β-catenin; these effects were attenuated by L-703,606. nih.govfrontiersin.org In other contexts, NK1 receptor activation is known to engage various other signaling cascades, including the activation of MAPKs (mitogen-activated protein kinases) and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and inflammation. nih.govd-nb.info
K2P18.1 Channel-Related Pathways: L-703,606's activity as a modulator of the K2P18.1 potassium channel places it at the intersection of pathways that regulate ion channel function. nih.gov The activity of K2P18.1 itself is subject to regulation by intracellular signaling molecules. For instance, the channel is activated by the calcium-dependent phosphatase calcineurin and can also be regulated by Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.govnih.gov By directly affecting the channel, L-703,606 can influence the outcome of these regulatory pathways on neuronal membrane potential, thereby controlling cellular excitability. nih.gov
Structure Activity Relationship Sar Studies and Rational Analog Design
Identification of Key Pharmacophoric Groups for NK1 Receptor Interaction
Structure-activity relationship (SAR) studies on L-703,606 and its analogs have identified several key pharmacophoric groups essential for high-affinity binding to the NK1 receptor. These studies, often drawing comparisons with the parent compound CP-96,345, have delineated the critical contributions of the quinuclidine (B89598) core, the diphenylmethyl moiety, and the substituted benzylamine (B48309) side chain.
The quinuclidine ring system serves as a rigid scaffold that correctly orients the other pharmacophoric groups for optimal interaction with the receptor. A crucial feature of this core is the bridgehead basic nitrogen . This nitrogen atom is believed to form a critical ion-pair interaction with an acidic residue within the NK1 receptor binding pocket, anchoring the ligand.
The diphenylmethyl group at the 2-position of the quinuclidine ring is another essential component for high-affinity binding. This bulky, lipophilic group is thought to engage in hydrophobic interactions within a specific accessory binding site on the receptor. Studies on related compounds have shown that both phenyl rings are important for potency.
The (2-iodophenyl)methylamino side chain at the 3-position of the quinuclidine ring provides specificity and additional binding interactions. The stereochemistry at both the 2- and 3-positions of the quinuclidine core is critical for activity, with the (2S, 3S) configuration being the more active enantiomer. The nature and position of the substituent on the phenyl ring of this side chain significantly influence binding affinity. In L-703,606, the iodine atom at the 2-position is a key modification compared to the 2-methoxy group in its predecessor, CP-96,345. This substitution was found to enhance potency.
A generalized pharmacophore for non-peptide NK1 antagonists typically includes:
An ion-pair interaction site with the basic nitrogen of the scaffold.
A hydrophobic region that interacts with the benzhydryl group.
A specific binding site that interacts with the substituted benzylamine or benzylether side chain.
| Pharmacophoric Group | Putative Interaction with NK1 Receptor | Importance for Activity |
| Quinuclidine Core | Rigid scaffold for optimal substituent orientation. | High |
| Bridgehead Basic Nitrogen | Forms an ion-pair interaction. | Crucial |
| Diphenylmethyl Moiety | Hydrophobic interactions with an accessory binding site. | High |
| (2-Iodophenyl)methylamino Side Chain | Specific interactions influencing potency and selectivity. | High |
| (2S, 3S) Stereochemistry | Ensures correct spatial orientation of pharmacophores. | Crucial |
Exploration of Structural Modifications for Enhanced Potency and Selectivity
The rational design of analogs based on the L-703,606 scaffold has involved systematic modifications of its key pharmacophoric groups to probe the SAR and enhance potency and selectivity for the NK1 receptor over other neurokinin receptors (NK2 and NK3).
Modifications of the Quinuclidine Core: The rigidity of the 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is considered critical for maintaining the optimal conformation for receptor binding. Attempts to replace this core with more flexible piperidine (B6355638) structures have been explored in other series of NK1 antagonists. While potent piperidine-based antagonists have been developed, the quinuclidine scaffold in compounds like L-703,606 generally imparts high rigidity and, consequently, high affinity.
Modifications of the Diphenylmethyl Group: The two phenyl rings of the diphenylmethyl group are generally considered essential for high potency. SAR studies on related compounds have shown that removal of one of the phenyl groups leads to a significant decrease in binding affinity. Substitution on these phenyl rings can modulate activity, but often, the unsubstituted diphenylmethyl moiety provides optimal hydrophobic interactions.
Modifications of the N-Substituent: The N-[(2-iodophenyl)methyl] group has been a significant focus of structural modification. The nature and position of the substituent on this phenyl ring are critical determinants of potency. The development of L-703,606 itself, with its 2-iodo substituent, was an optimization from the 2-methoxy substituent of CP-96,345. This highlights the sensitivity of the receptor to the electronic and steric properties of this part of the molecule.
Further exploration of substituents on this aromatic ring has been a key strategy for enhancing potency and selectivity. For instance, in other series of NK1 antagonists, the introduction of 3,5-bis(trifluoromethyl) groups on a benzyl (B1604629) ether moiety led to compounds with exceptionally high affinity. This suggests that the receptor pocket accommodating this part of the ligand has specific requirements for optimal interaction.
| Modification Site | Structural Change | Effect on Potency/Selectivity |
| Quinuclidine Core | Replacement with more flexible scaffolds (e.g., piperidine) | Can maintain potency but alters conformational constraints. |
| Diphenylmethyl Group | Removal of one phenyl ring | Significant decrease in potency. |
| N-Substituent Phenyl Ring | Variation of substituent at the 2-position | Modulates potency; 2-iodo (L-703,606) is an improvement over 2-methoxy (CP-96,345). |
| N-Substituent Phenyl Ring | Introduction of 3,5-bis(trifluoromethyl) groups (in related series) | Can lead to a significant increase in potency. |
Strategies for Optimizing Interaction with Biological Targets
The optimization of L-703,606 and related compounds as NK1 receptor antagonists has employed several key medicinal chemistry strategies to enhance their interaction with the biological target.
Conformational Constraint: A primary strategy has been the use of the rigid quinuclidine scaffold. This pre-organizes the key binding motifs (the basic nitrogen, the diphenylmethyl group, and the substituted benzylamine side chain) into a conformationally restricted arrangement. This reduces the entropic penalty upon binding to the receptor, thereby contributing to high affinity. The critical importance of the cis-stereochemistry between the substituents at the 2- and 3-positions further underscores the role of conformational constraint in defining the bioactive conformation.
Bioisosteric Replacement: The evolution from CP-96,345 (with a 2-methoxybenzylamino group) to L-703,606 (with a 2-iodobenzylamino group) is an example of empirical bioisosteric replacement to improve potency. While not classic bioisosteres, the substitution of a methoxy (B1213986) group with an iodine atom alters the steric and electronic properties of the phenyl ring, leading to a more favorable interaction with the receptor. In other series of NK1 antagonists, more traditional bioisosteric replacements have been explored, for example, replacing ester linkages with heterocyclic rings to improve metabolic stability while maintaining binding affinity.
Structure-Guided Design and Molecular Modeling: Although detailed crystal structures of L-703,606 bound to the NK1 receptor are not publicly available, homology modeling and site-directed mutagenesis studies of the NK1 receptor have provided valuable insights into the binding site. These studies have identified key amino acid residues, such as Gln165, His197, and His265, that are thought to interact with non-peptide antagonists. This knowledge allows for a more rational approach to analog design, where new compounds can be designed to optimize interactions with these specific residues. For example, the design of ligands with substituents that can form favorable interactions with His265 has been a successful strategy for increasing potency.
| Optimization Strategy | Application in L-703,606 and Analogs | Outcome |
| Conformational Constraint | Use of the rigid quinuclidine scaffold and defined stereochemistry. | Reduces entropic penalty upon binding, leading to high affinity. |
| Bioisosteric Replacement | Substitution of the 2-methoxy group (CP-96,345) with a 2-iodo group (L-703,606). | Enhanced binding potency. |
| Structure-Guided Design | Design of analogs to interact with key receptor residues (e.g., Gln165, His197, His265). | Rationalizes SAR and guides the design of more potent and selective antagonists. |
Advanced Methodological Approaches in L 703 606 Oxalate Salt Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. nih.gov These assays are instrumental in determining the affinity (typically expressed as the dissociation constant, Kd) and density (Bmax) of receptors in a given tissue or cell preparation. nih.gov For L-703,606, this technique has been pivotal in establishing its high affinity and selectivity for the NK1 receptor.
A key development in the study of L-703,606 was the synthesis of a radioiodinated version of the compound, [125I]L-703,606. mdpi.com This radiotracer was created from its trimethylsilyl (B98337) precursor and prepared at a high specific activity, enabling sensitive detection in binding experiments. mdpi.com Preliminary binding studies using [125I]L-703,606 demonstrated that it binds with high affinity and selectivity to human NK1 receptors. mdpi.com
Competition binding assays are commonly employed to determine the affinity of an unlabeled compound (like L-703,606 oxalate (B1200264) salt) by measuring its ability to displace a specific radioligand from its receptor. In such an assay, a fixed concentration of a radiolabeled NK1 antagonist is incubated with receptor-containing preparations in the presence of varying concentrations of L-703,606. The concentration of L-703,606 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be converted to an affinity constant (Ki).
| Radioligand | Preparation | Affinity Constant (Kd) |
|---|---|---|
| [125I]L-703,606 | Human NK1 Receptors | 0.3 nM |
This interactive table summarizes the reported binding affinity for the radiolabeled version of L-703,606. Data derived from reference mdpi.com.
Electrophysiological Techniques for Assessing Neuronal and Cellular Responses
Electrophysiological techniques are essential for understanding how receptor modulation affects the electrical properties of neurons and other excitable cells. nih.gov Methods like patch-clamp and voltage-clamp electrophysiology allow for the direct measurement of ion flow across cell membranes and changes in membrane potential, providing insights into cellular excitability. youtube.comresearchgate.net
In the context of L-703,606 research, these techniques can be used to investigate the functional consequences of NK1 receptor blockade on neuronal activity. The natural ligand for the NK1 receptor, Substance P, is a key neurotransmitter involved in pain signaling and neurogenic inflammation, and its binding to the NK1 receptor typically causes neuronal depolarization and increased excitability.
Using whole-cell patch-clamp recordings, researchers can measure the firing rate of action potentials or the resting membrane potential of a neuron. nih.gov The application of Substance P would be expected to increase the firing rate or depolarize the neuron. By pre-incubating the neuron with L-703,606, its antagonist effect can be demonstrated by a significant reduction or complete blockade of the Substance P-induced excitation. This directly confirms that L-703,606 prevents the physiological response to NK1 receptor activation at the cellular level.
High-Throughput Screening Methodologies for Biological Activity Profiling
High-throughput screening (HTS) involves the use of automated robotics and sensitive detection systems to rapidly test hundreds of thousands to millions of compounds for a specific biological activity. embopress.orgnih.gov While L-703,606 itself is a known compound, HTS methodologies are fundamental to the discovery of novel NK1 antagonists and are subsequently used for profiling the biological activity of lead compounds like L-703,606.
In a primary HTS campaign to find new NK1 antagonists, a large chemical library would be screened using a robust assay, often based on fluorescence or luminescence, that reports on NK1 receptor activation or inhibition. Compounds that show activity ("hits") are then subjected to a series of secondary assays for confirmation and characterization.
For a compound like L-703,606, activity profiling involves screening it against a broad panel of other receptors, ion channels, and enzymes to determine its selectivity. acnp.orgnih.gov This is crucial for predicting potential off-target effects. These profiling screens are often run in a high-throughput format (e.g., 384- or 1536-well plates) and may utilize various detection technologies, including radioligand binding, fluorescence resonance energy transfer (FRET), or mass spectrometry. nih.gov The resulting data provides a comprehensive biological activity profile, highlighting the compound's specificity for the NK1 receptor.
In Vivo Experimental Model Design and Implementation
To assess the physiological effects and potential therapeutic utility of L-703,606, its activity must be evaluated in living organisms using relevant experimental models of disease. The design and implementation of these in vivo models are critical for translating in vitro findings into a physiological context.
L-703,606 has been investigated in various animal models, particularly those related to inflammation and edema, where the NK1 receptor and its ligand Substance P are known to play a significant role. For example, its effect on edema formation has been studied in rat models of deep partial-thickness skin scalding. In these models, a controlled thermal injury is induced, and key outcome measures such as tissue water content and vascular permeability are quantified at different time points post-injury. The experimental design typically involves comparing a group of animals receiving the scald injury alone (scald control) to a group that receives the injury plus treatment with L-703,606. Results from such studies have shown that L-703,606 can mitigate vascular permeability and reduce tissue water content in peri-wound tissues.
| Experimental Model | Animal Species | Key Objective | Primary Outcome Measures |
|---|---|---|---|
| Deep Partial-Thickness Scald | Sprague-Dawley Rat | Investigate the effect on early tissue edema formation | Tissue water content, vascular permeability |
| Histamine-Induced Ocular Redness | Guinea Pig | Evaluate the effect on ocular inflammation | Ocular redness index, conjunctival blood vessel dilation, inflammatory cell infiltration |
This interactive table summarizes examples of in vivo models where L-703,606 has been evaluated.
Synthesis and Characterization of L-703,606 OXALATE SALT Analogues
The synthesis and characterization of analogues are a fundamental part of medicinal chemistry, aimed at improving the properties of a lead compound. This process involves systematically modifying the chemical structure of L-703,606 to explore the structure-activity relationships (SAR). The goal is to enhance desired attributes such as potency, selectivity, metabolic stability, or oral bioavailability while minimizing undesirable properties.
L-703,606 is itself an iodinated analogue of another NK1 antagonist, CP-96,345, where an iodine substituent replaces a methoxy (B1213986) group. mdpi.com The synthesis of further analogues would involve multi-step organic chemistry procedures to modify different parts of the L-703,606 scaffold, such as the diphenylmethyl group, the azabicyclo[2.2.2]octan core, or the (2-iodophenyl)methyl moiety.
Once synthesized, each new analogue must be rigorously characterized. Structural characterization is performed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm that the desired molecule has been made with high purity. Subsequently, the biological characterization of each analogue is carried out using the array of assays described in the preceding sections. Radioligand binding assays (Section 7.1) would be used to determine affinity for the NK1 receptor, while functional assays (Section 7.2) would confirm antagonist potency. This systematic process allows researchers to understand which chemical features are critical for biological activity and to design improved compounds.
Preclinical Therapeutic Potential and Future Research Directions
L-703,606 Oxalate (B1200264) Salt as a Lead Compound for Novel Therapeutic Agent Development
In drug discovery, a "lead compound" is a chemical starting point for the development of new drugs. nih.govyoutube.com Such a compound possesses desired pharmacological activity but may have suboptimal properties, such as potency, selectivity, or pharmacokinetic parameters. nih.gov Medicinal chemistry efforts then focus on modifying the lead structure to create improved analogues, a process often guided by structure-activity relationship (SAR) studies. nih.govnih.gov
L-703,606 oxalate salt exemplifies the characteristics of a valuable lead compound or, more accurately, a pharmacological tool that has paved the way for therapeutic agent development. Its high affinity and selectivity for the NK1 receptor validated this receptor as a druggable target for various conditions. The development of the approved antiemetic drug aprepitant (B1667566) and other "-pitant" class drugs emerged from the foundational research that identified and characterized early non-peptide antagonists like L-703,606. wikipedia.org
The process of moving from a lead compound to a clinical candidate involves extensive optimization. nih.gov For instance, the development of various NK1 receptor antagonists by pharmaceutical companies involved creating analogues and testing them to improve characteristics like oral bioavailability and brain penetration. wikipedia.org Pfizer's research into compounds like ezlopitant (B1671842) (CJ-11974) and CP-122721, which were analogues of earlier lead compounds, illustrates this iterative process of chemical modification and biological testing to achieve a profile suitable for clinical trials in indications such as emesis and depression. wikipedia.org While not direct descendants, the success of these later-generation compounds is built upon the knowledge gained from pioneering molecules like L-703,606.
| Key Aspect of a Lead Compound | Relevance of L-703,606 Oxalate Salt |
| Target Validation | Demonstrated that potent and selective antagonism of the NK1 receptor is achievable with a non-peptide small molecule. |
| Structural Blueprint | Provided a core chemical scaffold that could be modified to explore structure-activity relationships (SAR). |
| Proof-of-Concept | Preclinical studies with L-703,606 helped establish the therapeutic hypothesis for NK1 antagonism in various conditions. |
| Benchmarking | Serves as a reference compound against which the potency and selectivity of newly synthesized compounds are measured. |
Expanding Research into Novel Disease Models Beyond Pain and Inflammation
While the SP/NK1 pathway is well-known for its role in pain and neurogenic inflammation, the broad distribution of NK1 receptors has prompted investigation into a wider range of pathologies. Preclinical studies using antagonists such as L-703,606 have been instrumental in exploring these new therapeutic avenues.
Oncology: A substantial body of research indicates that the SP/NK1 receptor system is involved in cancer progression. nih.gov Activation of the NK1 receptor by SP can promote tumor cell proliferation, migration, angiogenesis, and prevent apoptosis (programmed cell death). nih.govmdpi.com Preclinical studies have shown that NK1 receptor antagonists can exert antitumor effects, suggesting their potential as anticancer drugs. mdpi.com The repositioning of clinically approved NK1 antagonists, such as aprepitant, for cancer treatment is an area of active investigation, building on the preclinical evidence that blocking this pathway is a viable anticancer strategy. nih.govmdpi.com
Chemotherapy-Induced Emesis: The discovery of NK1 receptor antagonists was a landmark in managing nausea and vomiting caused by chemotherapy. wikipedia.org This application is one of the most successful translations of preclinical NK1 research. The emetic reflex is controlled by central signaling in brain regions like the area postrema and nucleus tractus solitarius, where NK1 receptors are expressed. nih.gov NK1 antagonists block these signals, providing efficacy against both the acute and delayed phases of chemotherapy-induced emesis. wikipedia.org
Psychiatric and Mood Disorders: NK1 receptor antagonists exhibit unique antidepressant and anxiolytic properties in various preclinical models. wikipedia.org Animal models of depression and anxiety are used to evaluate the potential of new therapeutic agents. nih.govmdpi.com The involvement of the SP/NK1 system in stress responses has made it an attractive target for novel psychiatric medications. wikipedia.org
Other Potential Applications: Emerging preclinical evidence suggests other therapeutic possibilities. For example, blocking NK1 receptors may attenuate the rewarding effects of opioids, indicating a potential role in treating opioid use disorders. uky.edu Furthermore, given the role of NK1 receptors in visceral sensation, antagonists are being explored in models of visceral hypersensitivity, a key feature of disorders like irritable bowel syndrome (IBS). nih.govnih.gov
| Disease Area | Preclinical Model Type | Rationale for NK1 Antagonism |
| Oncology | Tumor cell lines, xenograft models | Block SP-mediated proliferation, angiogenesis, and anti-apoptotic signaling. nih.govmdpi.com |
| Emesis | Ferret models of chemotherapy-induced vomiting | Inhibit SP signaling in the brain's vomiting centers. wikipedia.orgnih.gov |
| Depression/Anxiety | Learned helplessness, behavioral despair models | Modulate stress and mood-regulating circuits in the brain. wikipedia.orgnih.govmdpi.com |
| Opioid Use Disorder | Opioid self-administration models | Attenuate the rewarding properties of opioids mediated by the NK1 system. uky.edu |
| Visceral Hypersensitivity | Stress-induced and post-infectious IBS models | Reduce hypersensitivity of visceral afferent nerves. nih.govnih.gov |
Unexplored Physiological and Pathophysiological Roles of NK1 Receptor Modulation
Despite decades of research, the full spectrum of the NK1 receptor's functions remains to be elucidated. The use of selective antagonists like L-703,606 in preclinical models is crucial for probing these less understood roles.
One intriguing and poorly understood finding is the presence of SP and NK1 receptors within the nuclei of cancer cells. nih.gov Their function in this cellular compartment is currently unknown and represents a significant gap in our understanding. Investigating whether NK1 antagonists can affect these nuclear receptors and what the downstream consequences are could open up entirely new avenues for cancer therapy.
Furthermore, the interaction between the SP/NK1 system and other neurotransmitter systems is an area ripe for exploration. The brain's signaling pathways are highly interconnected, and modulating one system can have cascading effects on others. higleylab.org For example, glutamatergic neurotransmission, the main excitatory signaling in the brain, is subject to complex regulation. nih.gov Preclinical studies could explore how chronic NK1 receptor blockade with L-703,606 alters the function of glutamate, GABA, or monoamine systems, potentially explaining the observed effects on mood and behavior. This could lead to a more nuanced understanding of its therapeutic potential in complex neuropsychiatric disorders.
Integration with Other Pharmacological Modalities in Preclinical Research Contexts
The future of treating complex diseases often lies in combination therapy. nih.gov Preclinical research provides the rational basis for designing these combination protocols. semanticscholar.org L-703,606 and other NK1 antagonists are prime candidates for investigation in combination with other pharmacological agents to enhance efficacy or overcome resistance.
In Oncology: The most promising area for combination therapy is cancer treatment. worldpreclinicalcongress.compharmaweek.com Preclinical models could be used to test the hypothesis that an NK1 antagonist, by blocking pro-survival signals from SP, could resensitize resistant tumors to conventional chemotherapy. nih.govmdpi.com Another rational combination is with immune checkpoint inhibitors. By potentially modulating the tumor microenvironment, NK1 antagonists might enhance the efficacy of immunotherapies. nih.gov
In Nausea and Vomiting: The clinical success of combining NK1 antagonists with 5-HT3 receptor antagonists for preventing chemotherapy-induced emesis is a direct result of synergistic effects demonstrated in preclinical studies. wikipedia.org This serves as a powerful example of how combining agents with different mechanisms of action can achieve superior therapeutic outcomes.
In Neurological Disorders: In a preclinical model of Parkinson's disease, the concurrent administration of an mGlu2 receptor orthosteric agonist and a positive allosteric modulator showed benefits. This highlights a strategy that could be applied to NK1 receptor modulation. Combining a selective NK1 antagonist like L-703,606 with agents that modulate other neurotransmitter systems, such as serotonin (B10506) or dopamine, could offer synergistic effects in treating depression, anxiety, or other CNS disorders.
| Potential Combination | Therapeutic Area | Preclinical Rationale |
| NK1 Antagonist + Chemotherapy | Oncology | Overcome drug resistance and inhibit tumor cell survival pathways. nih.govmdpi.com |
| NK1 Antagonist + Immune Checkpoint Inhibitor | Immuno-Oncology | Modulate the tumor microenvironment to enhance anti-tumor immune response. nih.gov |
| NK1 Antagonist + 5-HT3 Antagonist | Emesis | Block multiple, distinct signaling pathways involved in the emetic reflex. wikipedia.org |
| NK1 Antagonist + SSRI/Dopamine Agonist | Psychiatry | Target different neurotransmitter systems involved in mood and reward for a potentially broader or more rapid effect. |
Q & A
Q. Advanced: How can researchers address purity and stability challenges in synthesizing L-703,606 oxalate salt for in vivo studies?
Methodological Answer:
- Synthesis : Follow protocols for oxalate salt formation, ensuring stoichiometric equivalence between L-703,606 free base and oxalic acid. Use controlled pH and temperature to prevent degradation .
- Characterization : Employ HPLC for purity assessment (>95%) and mass spectrometry for molecular weight confirmation. Include crystallography or NMR to verify salt formation .
- Advanced Considerations : For in vivo use, validate stability under physiological conditions (e.g., pH 7.4, 37°C) via accelerated degradation studies. Use lyophilization to enhance shelf life and mitigate hygroscopicity issues .
Basic: What experimental models are appropriate for studying L-703,606's role as an NK1 receptor antagonist?
Q. Advanced: How can researchers optimize dose-response curves in heterogeneous neuronal models to account for receptor density variability?
Methodological Answer:
- Basic Models : Use primary neuronal cultures or brain slices for mechanistic studies, as in , where L-703,606 blocked Substance P (SP)-mediated NMDA receptor activation .
- Advanced Design :
- Dose Optimization : Perform pilot studies with logarithmic concentration ranges (e.g., 0.1–10 µM) to identify IC₅₀ values.
- Heterogeneity Adjustment : Normalize data to receptor density using radioligand binding assays (e.g., [³H]-SP) or qPCR for NK1 receptor expression .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare groups, as done in to assess antagonist efficacy .
Basic: What analytical techniques resolve discrepancies in L-703,606’s binding affinity across studies?
Q. Advanced: How should researchers address conflicting data on off-target effects in kinase inhibition assays?
Methodological Answer:
- Basic Analysis : Cross-validate binding assays (e.g., SPR, ITC) under standardized buffer conditions (pH, ionic strength). Include positive controls (e.g., aprepitant for NK1) to calibrate instruments .
- Advanced Resolution :
- Off-Target Screening : Use high-throughput kinase panels (e.g., Eurofins KinaseProfiler) to identify non-NK1 interactions.
- Data Triangulation : Compare results across multiple assays (e.g., functional cAMP assays vs. radioligand displacement) to distinguish direct binding from downstream effects .
- Replication : Repeat experiments in spatially or temporally separated trials to rule out batch variability, per guidelines in .
Basic: What controls are essential in electrophysiological studies using L-703,606?
Q. Advanced: How can researchers design experiments to isolate NK1-specific effects in mixed receptor environments?
Methodological Answer:
- Basic Controls :
- Vehicle Controls : Test oxalate salt solvent (e.g., DMSO) to exclude solvent-induced artifacts.
- Knockout Models : Use NK1 receptor-deficient tissues or CRISPR-edited cells to confirm target specificity .
- Advanced Design :
- Receptor Crosstalk Mitigation : Co-administer selective antagonists for co-expressed receptors (e.g., NMDA/AMPA antagonists, as in ) to isolate NK1-mediated pathways .
- Time-Course Experiments : Apply L-703,606 pre- and post-synaptic stimulation to differentiate presynaptic SP release vs. postsynaptic NK1 activation .
Basic: How should researchers integrate L-703,606 findings with existing literature on NK1 antagonists?
Q. Advanced: What strategies reconcile contradictions between L-703,606 efficacy in vitro vs. in vivo models?
Methodological Answer:
- Basic Integration : Conduct systematic reviews using tools like SALT for semantic annotation of publications, ensuring alignment with prior mechanistic data (e.g., SP-NK1 signaling in pain pathways) .
- Advanced Reconciliation :
- Pharmacokinetic Adjustments : Account for blood-brain barrier penetration limitations in vivo using LC-MS to measure cerebral spinal fluid (CSF) concentrations .
- Metabolite Interference : Test oxalate salt metabolites (e.g., via liver microsome assays) for unintended receptor modulation .
- Species-Specificity : Compare receptor homology (e.g., human vs. rodent NK1) and adjust dosing regimens accordingly .
Basic: What statistical frameworks are recommended for analyzing L-703,606 dose-response data?
Q. Advanced: How can clustered data (e.g., multi-center trials) be analyzed to avoid Type I errors?
Methodological Answer:
- Basic Frameworks : Use nonlinear regression (e.g., log[inhibitor] vs. response) in GraphPad Prism to calculate EC₅₀/IC₅₀. Report SEM and confidence intervals .
- Advanced Analysis :
- Cluster Adjustment : Apply mixed-effects models to account for center-specific variability, as recommended in for handling clustered trial data .
- Multiplicity Correction : Use Bonferroni or Holm-Bonferroni adjustments for post-hoc comparisons in studies with multiple endpoints .
Basic: How should researchers structure reports on L-703,606 experiments to meet journal standards?
Q. Advanced: What supplementary data are critical for reproducibility in complex pharmacological studies?
Methodological Answer:
- Basic Structure : Follow IMRAD format (Introduction, Methods, Results, Discussion) with detailed Materials and Methods, including batch numbers and instrument calibration dates .
- Advanced Reproducibility :
- Raw Data : Share HPLC chromatograms, NMR spectra, and electrophysiological traces in repositories like Zenodo .
- Code Sharing : Provide scripts for dose-response curve fitting (e.g., R/Python) and statistical analysis .
- Negative Results : Report failed experiments (e.g., instability in aqueous buffers) to guide future protocol refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
